molecular formula C16H10N2O2S2 B2724188 Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate CAS No. 329910-14-7

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate

Cat. No.: B2724188
CAS No.: 329910-14-7
M. Wt: 326.39
InChI Key: LGEQINADZDDWGS-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine, leading to the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for benzothiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol
  • 2-Mercaptobenzothiazole

Uniqueness

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual benzothiazole rings may enhance its stability and reactivity compared to other benzothiazole derivatives .

Biological Activity

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two benzothiazole moieties linked via a methyl group and a carboxylate functional group. This structural configuration contributes to its biological potency.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives with specific substitutions at the benzothiazole core displayed IC50 values as low as 33 nM against E. coli DNA gyrase, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaIC50 (nM)
9dE. coli33
10aS. aureus50
3Pseudomonas aeruginosa115.2

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against cancer cell lines that overexpress epidermal growth factor receptors (EGFR). The compound's mechanism involves the inhibition of the EGFR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives against pancreatic cancer cell lines, compounds were synthesized and tested for cytotoxicity. Notably, one derivative exhibited an IC50 value of 1.98 µg/mL, indicating promising anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. A particular derivative demonstrated significant anti-inflammatory effects in vitro, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication .
  • Receptor Modulation : The compound's interaction with EGFR leads to altered signaling pathways associated with cancer progression .
  • Quorum Sensing Inhibition : Some derivatives have been identified as inhibitors of quorum sensing in Gram-negative bacteria, which could lead to reduced virulence without directly killing bacteria .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQINADZDDWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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